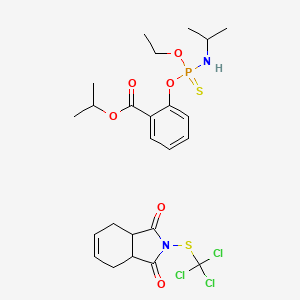
Oftanol C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oftanol C is a chemical compound primarily recognized for its use as an insecticide. It is a brand name for the compound isofenphos, which has been utilized in various formulations for turf and ornamental applications. Isofenphos is known for its effectiveness in controlling a wide range of soil-dwelling insects, making it a valuable tool in agricultural and turf management.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isofenphos is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of phosphorus trichloride with an alcohol to form a phosphite ester. This intermediate is then reacted with an appropriate amine to produce the final isofenphos compound. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of isofenphos involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process includes steps such as mixing, heating, and purification to ensure the final product meets the required specifications. The industrial production methods are designed to maximize yield and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Isofenphos undergoes several types of chemical reactions, including:
Oxidation: Isofenphos can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert isofenphos into different reduced forms.
Substitution: Isofenphos can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of isofenphos can produce various phosphoric acid derivatives, while reduction can yield different phosphine compounds.
Applications De Recherche Scientifique
Isofenphos has been extensively studied for its applications in various fields:
Chemistry: Isofenphos is used as a model compound in studies of organophosphorus chemistry.
Biology: Research has focused on the effects of isofenphos on insect physiology and its potential as a biological control agent.
Medicine: Studies have explored the potential use of isofenphos derivatives in developing new pharmaceuticals.
Industry: Isofenphos is widely used in the agricultural industry for pest control, particularly in turf and ornamental plant management.
Mécanisme D'action
Isofenphos exerts its effects by inhibiting acetylcholinesterase, an enzyme crucial for the proper functioning of the nervous system in insects. By inhibiting this enzyme, isofenphos disrupts nerve signal transmission, leading to paralysis and death of the insect. The molecular targets include the active site of acetylcholinesterase, and the pathways involved are related to neurotransmitter regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorpyrifos: Another organophosphorus insecticide with a similar mechanism of action.
Diazinon: Used for similar applications but differs in its chemical structure and toxicity profile.
Malathion: A widely used insecticide with a different safety and environmental impact profile.
Uniqueness
Isofenphos is unique in its longer residual life compared to other insecticides, making it effective for extended periods after application. This characteristic makes it a preferred choice for managing persistent insect infestations in turf and ornamental plants.
Propriétés
Numéro CAS |
74725-95-4 |
|---|---|
Formule moléculaire |
C24H32Cl3N2O6PS2 |
Poids moléculaire |
646.0 g/mol |
Nom IUPAC |
propan-2-yl 2-[ethoxy-(propan-2-ylamino)phosphinothioyl]oxybenzoate;2-(trichloromethylsulfanyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C15H24NO4PS.C9H8Cl3NO2S/c1-6-18-21(22,16-11(2)3)20-14-10-8-7-9-13(14)15(17)19-12(4)5;10-9(11,12)16-13-7(14)5-3-1-2-4-6(5)8(13)15/h7-12H,6H2,1-5H3,(H,16,22);1-2,5-6H,3-4H2 |
Clé InChI |
OWMVJPNBKLYFCG-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=S)(NC(C)C)OC1=CC=CC=C1C(=O)OC(C)C.C1C=CCC2C1C(=O)N(C2=O)SC(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


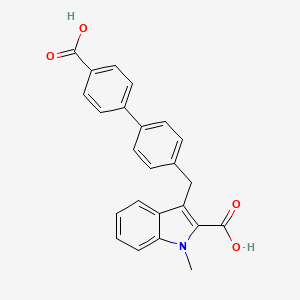



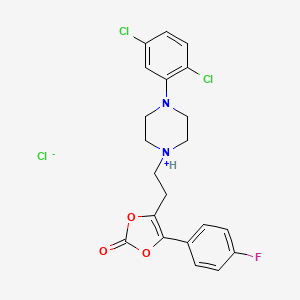
![3-[Butyl[4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile](/img/structure/B13766923.png)
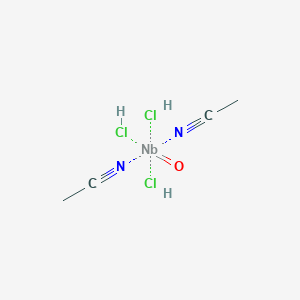
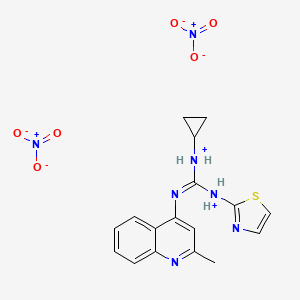
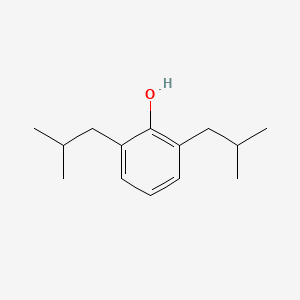
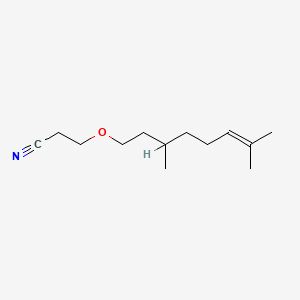
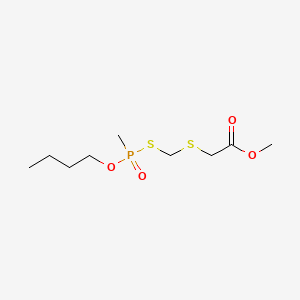


![8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B13766977.png)
